Cas no 1096853-43-8 (1-methyl-N-(4-methylpentan-2-yl)piperidin-4-amine)

1-methyl-N-(4-methylpentan-2-yl)piperidin-4-amine 化学的及び物理的性質
名前と識別子
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- 1-methyl-N-(4-methylpentan-2-yl)piperidin-4-amine
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- インチ: 1S/C12H26N2/c1-10(2)9-11(3)13-12-5-7-14(4)8-6-12/h10-13H,5-9H2,1-4H3
- InChIKey: YRADOXUTPGRSEU-UHFFFAOYSA-N
- SMILES: N(C(C)CC(C)C)C1CCN(C)CC1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 148
- トポロジー分子極性表面積: 15.3
- XLogP3: 2.5
1-methyl-N-(4-methylpentan-2-yl)piperidin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-165930-0.25g |
1-methyl-N-(4-methylpentan-2-yl)piperidin-4-amine |
1096853-43-8 | 0.25g |
$683.0 | 2023-06-04 | ||
Enamine | EN300-165930-1.0g |
1-methyl-N-(4-methylpentan-2-yl)piperidin-4-amine |
1096853-43-8 | 1g |
$743.0 | 2023-06-04 | ||
Enamine | EN300-165930-0.05g |
1-methyl-N-(4-methylpentan-2-yl)piperidin-4-amine |
1096853-43-8 | 0.05g |
$624.0 | 2023-06-04 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10120-10G |
1-methyl-N-(4-methylpentan-2-yl)piperidin-4-amine |
1096853-43-8 | 95% | 10g |
¥ 14,322.00 | 2023-03-30 | |
Enamine | EN300-165930-5.0g |
1-methyl-N-(4-methylpentan-2-yl)piperidin-4-amine |
1096853-43-8 | 5g |
$2152.0 | 2023-06-04 | ||
Enamine | EN300-165930-10.0g |
1-methyl-N-(4-methylpentan-2-yl)piperidin-4-amine |
1096853-43-8 | 10g |
$3191.0 | 2023-06-04 | ||
Enamine | EN300-165930-500mg |
1-methyl-N-(4-methylpentan-2-yl)piperidin-4-amine |
1096853-43-8 | 500mg |
$465.0 | 2023-09-21 | ||
Enamine | EN300-165930-5000mg |
1-methyl-N-(4-methylpentan-2-yl)piperidin-4-amine |
1096853-43-8 | 5000mg |
$1406.0 | 2023-09-21 | ||
Enamine | EN300-165930-2500mg |
1-methyl-N-(4-methylpentan-2-yl)piperidin-4-amine |
1096853-43-8 | 2500mg |
$949.0 | 2023-09-21 | ||
Enamine | EN300-165930-10000mg |
1-methyl-N-(4-methylpentan-2-yl)piperidin-4-amine |
1096853-43-8 | 10000mg |
$2085.0 | 2023-09-21 |
1-methyl-N-(4-methylpentan-2-yl)piperidin-4-amine 関連文献
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
1-methyl-N-(4-methylpentan-2-yl)piperidin-4-amineに関する追加情報
Recent Advances in the Study of 1-methyl-N-(4-methylpentan-2-yl)piperidin-4-amine (CAS: 1096853-43-8)
The compound 1-methyl-N-(4-methylpentan-2-yl)piperidin-4-amine (CAS: 1096853-43-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its piperidine core and unique substitution pattern, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential mechanisms of action, making it a compound of interest for drug development.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for 1-methyl-N-(4-methylpentan-2-yl)piperidin-4-amine, highlighting its efficient production via a multi-step process involving reductive amination and subsequent purification. The study emphasized the compound's high yield and purity, which are critical for its application in preclinical studies. Furthermore, the research team identified optimal conditions for large-scale synthesis, paving the way for industrial production.
Pharmacological investigations have revealed that 1-methyl-N-(4-methylpentan-2-yl)piperidin-4-amine exhibits notable activity as a modulator of central nervous system (CNS) receptors. Specifically, it has been shown to interact with sigma-1 and sigma-2 receptors, which are implicated in neurodegenerative diseases and pain management. A recent in vitro study demonstrated its ability to attenuate neuroinflammation by inhibiting pro-inflammatory cytokine release, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's disease and multiple sclerosis.
In addition to its CNS activity, 1-methyl-N-(4-methylpentan-2-yl)piperidin-4-amine has been investigated for its role in oncology. A 2024 preclinical study reported its efficacy in inducing apoptosis in certain cancer cell lines, particularly those resistant to conventional chemotherapy. The compound's mechanism appears to involve the disruption of mitochondrial function and activation of caspase pathways. These findings underscore its potential as a novel chemotherapeutic agent, though further in vivo studies are needed to validate these effects.
Despite these promising results, challenges remain in the development of 1-methyl-N-(4-methylpentan-2-yl)piperidin-4-amine as a therapeutic drug. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed. Recent advancements in drug formulation, including the use of nanoparticle-based delivery systems, offer potential solutions to these challenges. A 2023 study published in Drug Delivery and Translational Research demonstrated that encapsulating the compound in lipid nanoparticles significantly improved its pharmacokinetic profile.
In conclusion, 1-methyl-N-(4-methylpentan-2-yl)piperidin-4-amine (CAS: 1096853-43-8) represents a promising candidate for further drug development, with applications spanning neurodegenerative diseases, pain management, and oncology. Continued research into its mechanisms of action, optimization of its pharmacological properties, and exploration of novel delivery systems will be crucial in translating these findings into clinical applications. The compound's unique chemical structure and multifaceted biological activity make it a valuable subject of ongoing and future studies in the chemical biology and pharmaceutical fields.
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